Androgen Receptor Antagonism: 4-Fold Superiority of 2,5-Dimethylpiperazine Derivative vs. Clinical Comparator Bicalutamide
The trans-2,5-dimethylpiperazine derivative YM-175735 demonstrates an approximately 4-fold greater androgen receptor (AR) antagonist potency compared to the clinically used nonsteroidal antiandrogen bicalutamide. This is a direct head-to-head comparison within the same reporter assay system [1]. The superior AR antagonism of the 2,5-dimethylpiperazine scaffold translates to enhanced antiandrogenic activity, highlighting the scaffold's critical role in developing next-generation prostate cancer therapeutics [1].
| Evidence Dimension | Androgen Receptor (AR) Antagonist Potency |
|---|---|
| Target Compound Data | YM-175735 (trans-2,5-dimethylpiperazine derivative) is an approximately 4-fold stronger AR antagonist. |
| Comparator Or Baseline | Bicalutamide (baseline AR antagonist) |
| Quantified Difference | Approximately 4-fold increase in AR antagonist potency. |
| Conditions | Reporter assay for AR antagonist activity [1]. |
Why This Matters
This 4-fold potency advantage provides a clear scientific rationale for selecting the 2,5-dimethylpiperazine scaffold over alternative structures when developing potent androgen receptor antagonists.
- [1] Kinoyama, I., et al. (2005). N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists. Chemical and Pharmaceutical Bulletin, 53(4), 402–409. View Source
